2-Oxo-cyclobutane undecanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Oxo-cyclobutane undecanoic acid and related cyclobutane derivatives involves several chemical reactions including cyclization, salification, and hydrolysis. One method reported the synthesis of 3-Oxocyclobutanecarboxylic acid from methanol, acetone, and bromine with an overall yield of 44.07%, showcasing the feasibility of large-scale preparation due to easy operation and low cost (Huang Bin & Zhang Zheng-lin, 2010). Other studies have focused on creating polycyclic cyclobutane derivatives through tandem intramolecular Michael-aldol reactions, highlighting the versatility and complexity of cyclobutane chemistry (M. Ihara et al., 1993).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives, including 2-Oxo-cyclobutane undecanoic acid, has been studied using various spectroscopic methods. Advanced techniques such as FT-IR, NMR, and X-ray diffraction have been employed to confirm the structures of synthesized compounds, providing detailed insights into their molecular geometry and structural characteristics (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Cyclobutane derivatives exhibit a range of chemical reactions and properties, including oxidative ring expansion, [2+2] cycloaddition reactions, and ketene hydration. These reactions demonstrate the reactive versatility of cyclobutane rings and their potential for generating functionally diverse compounds. Oxidative ring expansion of cyclobutanols, for instance, allows access to functionalized 1,2-dioxanes, showcasing the regioselective cleavage and molecular oxygen insertion into the cyclobutane ring (María Martín López et al., 2020).

Physical Properties Analysis

The physical properties of 2-Oxo-cyclobutane undecanoic acid and similar compounds, such as solubility, melting point, and boiling point, are crucial for their application in various fields. These properties are often influenced by the molecular structure and functional groups present in the compound. However, specific studies focusing on the physical properties of 2-Oxo-cyclobutane undecanoic acid were not identified in this search, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties of cyclobutane derivatives, including acidity, reactivity, and stability, are of significant interest. The keto-enol system of 2-oxocyclobutanecarboxylic acid in aqueous solution, for example, demonstrates a remarkable acid-strengthening effect of the cyclobutane ring, highlighting the unique chemical behavior induced by ring strain (J. A. Chang et al., 2006).

Aplicaciones Científicas De Investigación

Structural Diversity and Bioactivities

Cyclobutane-containing compounds, derived from [2 + 2]-type cycloaddition reactions, exhibit significant structural diversity and a range of bioactivities. These compounds, including natural products, have attracted attention for their unique cyclobutane architectures and potential biological effects. Their structural diversity, sources, and bioactivities have been the subject of detailed review, highlighting their relevance in phytochemistry and synthetic chemistry (Yang et al., 2022).

Synthesis and Biological Activities of Cyclobutane Alkaloids

Research on cyclobutane-containing alkaloids from terrestrial and marine species has uncovered over 60 biologically active compounds with antimicrobial, antibacterial, antitumor, and other activities. The synthesis, origins, and detailed biological activities of these alkaloids demonstrate their importance as sources of drug discovery leads (Sergeiko et al., 2008).

Pharmacological Potential of Heterocyclic Compounds

Heterocyclic compounds, such as 2-oxo-3-cyanopyridine derivatives, showcase a wide range of promising biological activities including anticancer, antibacterial, and antifungal effects. The high reactivity and diverse pharmacological actions of these scaffolds underline their significance in drug development, suggesting potential parallels in research applications for structurally similar compounds like 2-Oxo-cyclobutane undecanoic acid (Ghosh et al., 2015).

Directed Regulation of Multienzyme Complexes

The study of synthetic analogs of 2-oxo acids, including their role in regulating 2-oxo acid dehydrogenase complexes, offers insights into metabolic regulation and pathologies correction. Such research indicates the broader applicability of compounds like 2-Oxo-cyclobutane undecanoic acid in biochemistry and medical science, especially in modulating metabolic pathways and addressing diseases (Artiukhov et al., 2016).

Safety And Hazards

Direcciones Futuras

Undecanoic acid, a related compound, shows promise as a novel therapeutic against fungal infections. Considering the known antifungal activities and associated mechanisms of undecanoic acid, its potential use in combination therapy, and the ability to modify the parent compound structure, undecanoic acid shows promise as a novel therapeutic against fungal infections .

Propiedades

IUPAC Name |

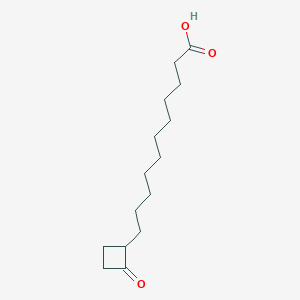

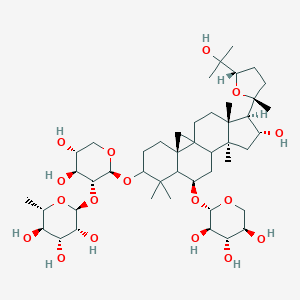

11-(2-oxocyclobutyl)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c16-14-12-11-13(14)9-7-5-3-1-2-4-6-8-10-15(17)18/h13H,1-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBXXTOEKUXMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444798 | |

| Record name | AGN-PC-05J41S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-cyclobutane undecanoic acid | |

CAS RN |

169263-77-8 | |

| Record name | AGN-PC-05J41S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol](/img/structure/B23120.png)

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)